For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)pyridine
This document provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-(Benzyloxy)pyridine. The information is intended for professionals in the fields of chemical research and drug development who may use this compound as a building block or intermediate in synthetic chemistry.
Core Chemical Properties
2-(Benzyloxy)pyridine, with the CAS number 40864-08-2, is a heterocyclic organic compound.[1][2] It consists of a pyridine ring substituted at the 2-position with a benzyloxy group. This structure is a key feature, influencing its reactivity and physical properties. The benzyloxy group can serve as a protecting group for the 2-pyridone tautomer, which can be removed under acidic conditions.[3]
Table 1: General Chemical Identifiers
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO[1][3] |
| Molecular Weight | 185.22 g/mol [3] |
| CAS Number | 40864-08-2[1][2] |
| InChI Key | FMBDGKGJYMSJKF-UHFFFAOYSA-N[3] |
| SMILES | C1=CC=C(C=C1)COC2=CC=CC=N2[4] |
| Purity | Typically ≥97% (Commercially available)[1] |
Table 2: Physical Properties
| Property | Value (for 2-Benzylpyridine) |
| Appearance | Clear yellow to brown liquid or pale straw-colored oily liquid[5] |
| Melting Point | 8-10 °C[5][6] |
| Boiling Point | 276 °C[5][6] |
| Density | 1.054 g/mL at 25 °C[5][6] |
| Refractive Index | n20/D 1.579[5][6] |
| Solubility | Poorly soluble in water; soluble in alcohol and oils[5] |
Spectroscopic Data
Detailed spectroscopic data for 2-(Benzyloxy)pyridine is not universally published. However, based on the analysis of its constituent parts (pyridine and benzyl groups) and data from similar compounds, the following characteristic spectral features can be anticipated.
Table 3: Expected Spectroscopic Features
| Technique | Expected Peaks / Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring and the benzyl group, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyl group.[7][8] |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the benzyl group. |
| IR Spectroscopy | C-H stretching vibrations for the aromatic rings (around 3000-3200 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1400-1650 cm⁻¹), and C-O stretching of the ether linkage.[9][10][11] |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (185.22 m/z).[3][4] |
Reactivity and Synthesis
2-(Benzyloxy)pyridine is primarily used as an intermediate in organic synthesis. Its reactivity is dominated by the pyridine ring and the benzyloxy protecting group.
-
Palladium-Catalyzed Coupling: It can undergo palladium-catalyzed coupling reactions with arylboronic acids.[3]
-
Deprotection: The benzyloxy group can be cleaved by treatment with a strong acid (e.g., HCl, trifluoroacetic acid) to yield 2-pyridone.[3]
-
O- to N-Alkyl Migration: Under certain conditions, such as heating with lithium iodide, 2-(benzyloxy)pyridines can undergo an O- to N-alkyl migration to form N-benzyl pyridones.[12]
Experimental Protocols
Protocol 1: General Synthesis of 2-(Benzyloxy)pyridine [12]
This procedure is adapted from a general method for the synthesis of 2-alkoxypyridines.
-
Materials:
-
Benzyl alcohol (1.5 equivalents)
-
2-Chloropyridine (1.0 equivalent)
-
Potassium tert-butoxide (1.5 equivalents)
-
1,4-Dioxane (solvent)
-
-
Procedure:
-
To a solution of benzyl alcohol in 1,4-dioxane, add 2-chloropyridine and potassium tert-butoxide.
-
Equip the reaction vessel with a condenser and heat the mixture to 98 °C.
-
Maintain the temperature for 18 hours.
-
After cooling to room temperature, add ethyl acetate and water.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(benzyloxy)pyridine.
-
Protocol 2: Synthesis via Silver Carbonate [3]
An alternative synthesis involves the reaction of a pyridone with an aryl halide.
-
Materials:
-
4-Chloropyridone
-
Benzyl bromide
-
Silver carbonate (Ag₂CO₃)
-
Benzene (solvent)
-
-
Procedure:
-
Combine 4-chloropyridone, benzyl bromide, and Ag₂CO₃ in benzene.
-
Heat the reaction mixture at a temperature between 30-80 °C.
-
Monitor the reaction for the formation of the corresponding 2-benzyloxypyridine derivative.
-
Upon completion, the product can be isolated using standard workup and purification techniques.
-
Visualized Workflows and Reactions
The following diagrams illustrate key processes involving 2-(Benzyloxy)pyridine.
References
- 1. aobchem.com [aobchem.com]
- 2. 40864-08-2|2-(Benzyloxy)pyridine|BLD Pharm [bldpharm.com]
- 3. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]
- 4. PubChemLite - 2-(benzyloxy)pyridine (C12H11NO) [pubchemlite.lcsb.uni.lu]
- 5. 2-Benzylpyridine | 101-82-6 [chemicalbook.com]
- 6. 2-Benzylpyridine 98 101-82-6 [sigmaaldrich.com]
- 7. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Benzylpyridine(101-82-6) 1H NMR [m.chemicalbook.com]
- 9. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
